

A Technical Whitepaper on the Role of MEY-003 in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MEY-003

Cat. No.: B15136013

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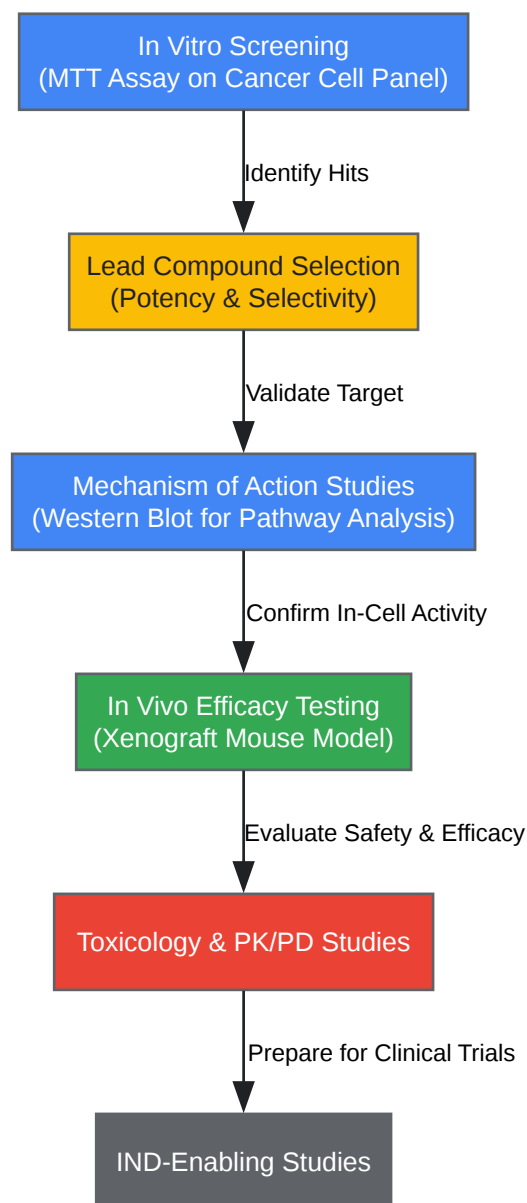
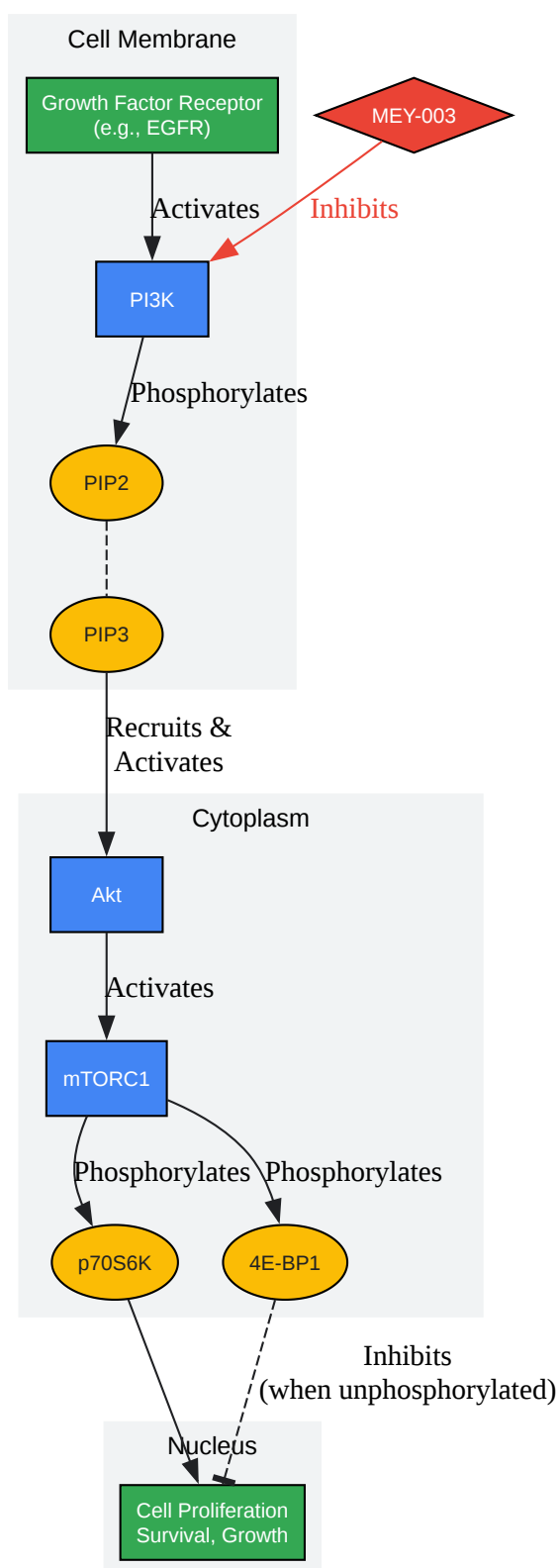
Introduction

Uncontrolled cell proliferation is a hallmark of cancer, driven by aberrant signaling pathways that promote cell growth, survival, and division. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention. **MEY-003** is a novel, orally bioavailable, ATP-competitive small molecule inhibitor designed to selectively target the p110 α catalytic subunit of PI3K. By inhibiting the initial kinase in this cascade, **MEY-003** effectively abrogates downstream signaling, leading to potent anti-proliferative effects in a broad range of tumor models. This document provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental protocols related to **MEY-003**.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and cellular metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including mTOR complex 1 (mTORC1), which subsequently promotes protein synthesis and cell growth by phosphorylating targets like S6K and 4E-BP1.

MEY-003 is designed to bind to the ATP-binding pocket of the PI3K p110 α subunit, preventing the phosphorylation of PIP2 and thereby blocking the entire downstream signaling cascade. This inhibition leads to cell cycle arrest at the G1 phase and induction of apoptosis, effectively halting cancer cell proliferation.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com